4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 4-bromophenyl group, a 4-chlorobenzo[d]thiazol moiety, and a dimethylaminoethyl side chain, with a hydrochloride counterion.
Properties
IUPAC Name |
4-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3OS.ClH/c1-22(2)10-11-23(17(24)12-6-8-13(19)9-7-12)18-21-16-14(20)4-3-5-15(16)25-18;/h3-9H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTNVKAVRJAXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.
Amination: : The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using 2-dimethylaminoethyl chloride.
Coupling Reaction: : The final step involves the coupling of the benzo[d]thiazole derivative with the brominated benzamide under suitable conditions, often using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: : The chlorine atom in the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Various substituted thiazole derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: : It can be used as a lead compound in drug discovery, particularly for developing new antimicrobial and anticancer agents.
Material Science: : Its unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.
Industrial Applications: : It can be used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Biological Activity
The compound 4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including the presence of bromine and chlorine atoms along with a dimethylamino group, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is This compound . The molecular formula is , and it has a molecular weight of approximately 440.74 g/mol. The structural characteristics are summarized in the table below:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₉BrClN₃OS |
| Molecular Weight | 440.74 g/mol |
| CAS Number | 1706452-40-5 |
Biological Activity
Research indicates that this compound exhibits antimicrobial and antiproliferative properties, making it a candidate for further investigation in therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound can inhibit bacterial growth by disrupting cell membrane integrity and interfering with quorum sensing mechanisms.
- Mechanism of Action :
- Inhibition of bacterial quorum sensing, which is crucial for biofilm formation.
- Disruption of microbial cell membranes leading to cell lysis.
Antiproliferative Activity
The compound has also been evaluated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action :
- Interference with cancer cell proliferation pathways.
- Induction of apoptosis in specific cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this structure:
- Study on Antimicrobial Properties :
- Anticancer Research :
- Synthesis and Evaluation :
Comparison with Similar Compounds
The biological activity of this compound can be compared with other known compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, Antiproliferative |
| 6-chlorobenzo[d]thiazol-2-yl hydrazine carboxamide | Anti-inflammatory |
Q & A
Q. What are the key considerations for synthesizing 4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride, and how can yield and purity be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of substituted benzoyl chlorides with aminoethylamine derivatives under controlled conditions. For example, refluxing in polar aprotic solvents (e.g., DMSO) for 18 hours under reduced pressure can improve yield . Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the hydrochloride salt form. Monitoring reaction progress with TLC and confirming purity via NMR (e.g., δ 7.23–8.17 ppm for aromatic protons) and ESI-MS (e.g., m/z 343–435 for related compounds) is standard .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer: Structural confirmation requires a combination of:
- 1H/13C NMR : Aromatic protons (δ 6.9–8.5 ppm), dimethylaminoethyl signals (δ 2.2–3.3 ppm), and thiazole ring protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., m/z 435.2 [M+H]+) and fragmentation patterns to confirm substituents .
- Elemental Analysis : Validates stoichiometry of C, H, N, and halogens (Br, Cl) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer: Solubility in polar solvents (DMSO, ethanol) is preferred for biological assays, while stability is pH-dependent. Hydrochloride salts are hygroscopic; storage at −20°C under inert atmosphere (N2) is recommended. Stability studies using HPLC (e.g., 95% purity retention after 6 months) ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., IC50 variability)?
- Methodological Answer: Discrepancies in IC50 values (e.g., 1.0–16.9 μM for similar thiazoles ) may arise from:
- Assay Conditions : Variations in cell lines (e.g., Plasmodium falciparum vs. cancer cells) or incubation times.
- Purity : Impurities >5% can skew results; validate purity via HPLC before assays .
- Structural Analogues : Compare activity with derivatives (e.g., bromo vs. nitro substituents) to identify pharmacophores .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer:
- Docking Studies (AutoDock/Vina) : Model interactions with enzymes (e.g., histone deacetylases) using crystal structures (PDB IDs).
- QSAR Models : Correlate substituent electronegativity (e.g., Br, Cl) with activity using descriptors like logP and H-bond donors .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer:
- Prodrug Design : Modify the dimethylaminoethyl group to enhance bioavailability via esterification .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., morpholine rings) for structural shielding .
- Lipinski’s Rule Compliance : Adjust molecular weight (<500 Da) and logP (<5) while retaining activity .
Key Challenges and Recommendations
- Synthetic Scalability : Multi-step synthesis (e.g., 65% yield ) may limit scalability. Optimize via microwave-assisted reactions or flow chemistry.
- Biological Target Specificity : Use CRISPR-edited cell lines to validate target engagement (e.g., kinase vs. protease inhibition).
- Data Reproducibility : Adopt standardized protocols (e.g., NIH guidelines) for cytotoxicity assays to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
